N'-(5-Hydroxy-2-nitrobenzylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields such as bioinorganic chemistry and pharmacology
Preparation Methods
The synthesis of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between pyridine-4-carbohydrazide and 5-hydroxy-2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction mixture is heated for several hours, and the resulting product is purified by recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxidized forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism by which N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or altering cellular processes. The compound’s azomethine group (C=N) plays a crucial role in its reactivity and binding properties .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C13H10N4O4 |
---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N4O4/c18-11-1-2-12(17(20)21)10(7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,18H,(H,16,19)/b15-8+ |
InChI Key |
VMYMODAQAVALOH-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.